molecular formula C14H10N2O6S B4721217 (5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4721217
M. Wt: 334.31 g/mol
InChI Key: QOTYMXFKACCKAD-XGICHPGQSA-N
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Description

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a nitrobenzodioxole moiety, a thiazolidine ring, and a prop-2-en-1-yl group

Properties

IUPAC Name

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S/c1-2-3-15-13(17)12(23-14(15)18)5-8-4-10-11(22-7-21-10)6-9(8)16(19)20/h2,4-6H,1,3,7H2/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTYMXFKACCKAD-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where the benzodioxole derivative is reacted with a thiazolidine-2,4-dione derivative in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various bases and acids depending on the specific reaction. The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidine ring may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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